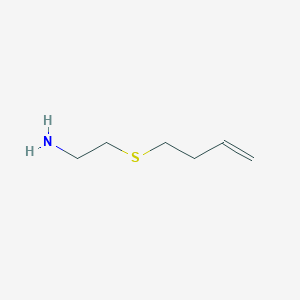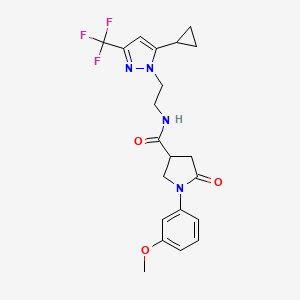![molecular formula C29H28N4O4 B2553350 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 946254-14-4](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.567. The purity is usually 95%.
BenchChem offers high-quality 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Properties
Research on structural aspects of similar amide-containing isoquinoline derivatives provides insights into the formation of salts, gels, and crystalline solids upon treatment with different acids. These compounds exhibit interesting fluorescence properties when forming host-guest complexes, with variations in fluorescence emission depending on the protonated state or interaction with other molecules. This kind of research lays the groundwork for understanding the structural behavior and potential applications of complex amides in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Chemical Properties
The synthesis of new quinazolinone derivatives, including processes for creating 1,3-oxazolyl-7-chloroquinazolinones and their evaluation for antimicrobial activities, showcases the chemical versatility and potential pharmaceutical applications of such compounds. These synthesis pathways involve cyclization reactions and evaluations of antimicrobial effectiveness, indicating a wide range of possible modifications and applications for similar complex acetamides in drug discovery (Patel & Shaikh, 2011).
Biological Activities and Therapeutic Potentials
A study on the antitumor activity and molecular docking of 3-benzyl-substituted-4(3H)-quinazolinones highlights the potential of such compounds in cancer therapy. Certain derivatives demonstrated significant broad-spectrum antitumor activity, with molecular docking methodologies providing insights into their mechanisms of action, such as inhibition of EGFR-TK and B-RAF kinase in cancer cell lines. This research suggests the therapeutic potential of complex acetamides in oncology (Al-Suwaidan et al., 2016).
Molecular Docking and Spectroscopic Analysis
DFT and experimental investigations, including FT-IR and FT-Raman spectroscopy, provide detailed insights into the molecular structure, vibrational spectroscopy, and molecular docking studies of related compounds. These studies reveal information about molecular electrostatic potentials, nonlinear optical properties, and interactions with biological targets, such as BRCA2 complexes. Such comprehensive structural and vibrational analyses contribute to the understanding of the molecular properties and interaction mechanisms of complex acetamides with biological systems (El-Azab et al., 2016).
Propriétés
Numéro CAS |
946254-14-4 |
|---|---|
Nom du produit |
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide |
Formule moléculaire |
C29H28N4O4 |
Poids moléculaire |
496.567 |
Nom IUPAC |
N-cyclopropyl-2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O4/c1-18-7-8-19(2)24(15-18)31-27(35)17-32-25-6-4-3-5-23(25)28(36)33(29(32)37)22-13-9-20(10-14-22)16-26(34)30-21-11-12-21/h3-10,13-15,21H,11-12,16-17H2,1-2H3,(H,30,34)(H,31,35) |
Clé InChI |
MXDKLZQEFHWZIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B2553271.png)
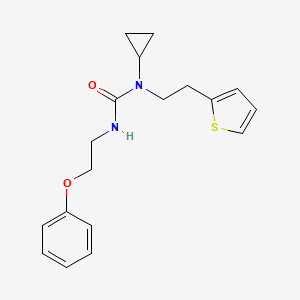
![1-((2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2553276.png)
![1-Tert-butoxycarbonyl-2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2553278.png)
![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)
![4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid](/img/structure/B2553280.png)
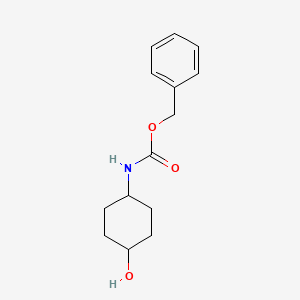
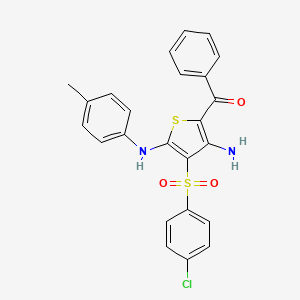
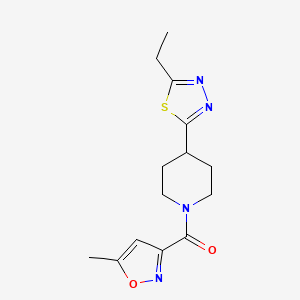
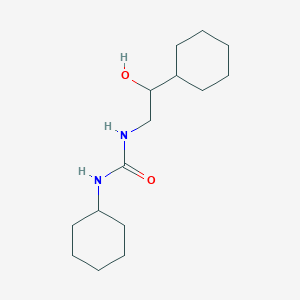
![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

